molecular formula C20H24FN3O2 B12235948 3-Tert-butyl-6-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Tert-butyl-6-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12235948
M. Wt: 357.4 g/mol
InChI Key: XQWUWICIQTYTPA-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a pyrrolidine ring bearing a fluorobenzoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. The tert-butyl group is introduced via alkylation reactions, while the methoxy group is added through nucleophilic substitution reactions. The pyrrolidine ring is synthesized separately and then coupled to the pyridazine core using standard amide bond formation techniques. The fluorobenzoyl group is introduced via acylation reactions using fluorobenzoyl chloride as the acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Could be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can participate in π-π stacking interactions, while the fluorobenzoyl group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-6-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to the combination of its pyridazine core with the pyrrolidine and fluorobenzoyl substituents. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C20H24FN3O2

Molecular Weight

357.4 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C20H24FN3O2/c1-20(2,3)17-8-9-18(23-22-17)26-13-14-10-11-24(12-14)19(25)15-6-4-5-7-16(15)21/h4-9,14H,10-13H2,1-3H3

InChI Key

XQWUWICIQTYTPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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